Mmp inhibitor II

描述

MMP Inhibitor II is a potent, reversible, and broad-range inhibitor of matrix metalloproteinases (MMPs). MMPs are a family of zinc-dependent endopeptidases that degrade various components of the extracellular matrix, such as collagen, proteoglycans, laminin, elastin, and fibronectin . This compound has shown inhibitory activity against several MMPs, including MMP-1, MMP-3, MMP-7, and MMP-9 .

准备方法

合成路线和反应条件

MMP 抑制剂 II 的合成涉及制备联苯磺酰胺-羟肟酸酯化合物。合成路线通常包括以下步骤:

联苯磺酰胺的形成: 联苯磺酰氯与胺反应生成联苯磺酰胺。

羟肟酸酯的形成: 联苯磺酰胺与羟胺反应生成羟肟酸酯基团.

工业生产方法

MMP 抑制剂 II 的工业生产遵循类似的合成路线,但规模更大。该过程涉及优化反应条件,例如温度、压力和溶剂选择,以最大限度地提高产率和纯度。 使用连续流反应器和自动化系统可以提高生产效率和一致性 .

化学反应分析

反应类型

MMP 抑制剂 II 经历各种化学反应,包括:

氧化: 羟肟酸酯基团可以在特定条件下被氧化。

还原: 联苯磺酰胺部分可以被还原形成不同的衍生物。

常用的试剂和条件

氧化: 常用的氧化剂包括过氧化氢和高锰酸钾。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

取代: 胺、硫醇和醇等亲核试剂可用于取代反应.

主要生成物

科学研究应用

Cancer Therapy

MMP-2 is often overexpressed in various cancers, contributing to tumor invasion and metastasis. Inhibiting this enzyme has been shown to reduce tumor growth and spread.

- Case Study: Multiple Myeloma

- A study demonstrated that bone-seeking MMP-2 specific inhibitors (BMMPIs) effectively reduced multiple myeloma burden and protected against cancer-induced osteolysis. These inhibitors were designed to target the skeletal tissue specifically, minimizing systemic toxicity .

- The use of BMMPIs resulted in a significant decrease in MMP-2 activity within the bone microenvironment, showcasing their potential for targeted cancer therapy .

Cardiovascular Protection

MMP-2 has been implicated in cardiovascular diseases, particularly in ischemia-reperfusion injury.

- Case Study: Acute Myocardial Infarction

- Research indicated that novel imidazole-carboxylic acid derivatives of MMP-2 inhibitors showed significant cardioprotective effects when tested on neonatal rat cardiac myocytes subjected to simulated ischemia and reoxygenation injury. The most effective compound (MMPI-1154) significantly reduced infarct size at a concentration of 1 μM .

- This suggests that selective inhibition of MMP-2 can mimic ischemic preconditioning effects, offering a promising therapeutic avenue for acute myocardial infarction .

Data Tables

Inhibition Mechanisms

- Competitive Inhibition : The inhibitor competes with the substrate for binding to the active site.

- Non-competitive Inhibition : The inhibitor binds to an allosteric site, altering enzyme conformation and reducing activity.

作用机制

MMP 抑制剂 II 通过与基质金属蛋白酶活性位点的锌离子结合来发挥其作用。 这种结合阻止酶与天然底物相互作用,从而抑制其蛋白水解活性 。 该抑制剂模拟天然 MMP 底物的肽结构,阻止细胞外基质的降解 .

相似化合物的比较

类似化合物

MMP-2 抑制剂 II: SB-3CT 的环氧乙烷对-磺酰胺类似物,对 MMP-2 有选择性.

MMP-2/MMP-9 抑制剂 II: 一种靶向 MMP-2 和 MMP-9 的联苯磺酰胺-羟肟酸酯化合物.

马里玛司他: 一种在临床试验中使用的广谱 MMP 抑制剂.

独特性

MMP 抑制剂 II 由于其对多种 MMP(包括 MMP-1、MMP-3、MMP-7 和 MMP-9)具有广谱抑制活性而具有独特性 。 这种广谱活性使其成为研究 MMP 在各种生理和病理过程中的作用的宝贵工具 .

生物活性

Matrix metalloproteinases (MMPs) are a family of enzymes involved in the degradation of extracellular matrix components, playing critical roles in various physiological and pathological processes, including tissue remodeling, wound healing, and cancer metastasis. MMP-2 and MMP-9 are two prominent members of this family, and their dysregulation is associated with numerous diseases, particularly cancer. MMP Inhibitor II (CAS 193807-60-2) is a small molecule designed to selectively inhibit these enzymes, thereby modulating their biological activity.

This compound is chemically identified as (2R)-[(4-Biphenylylsulfonyl)amino]-N-hydroxy-3-phenylpropionamide . Its empirical formula is with a molecular weight of approximately 396.46 g/mol. The inhibitor exhibits potent activity against MMP-2 and MMP-9 with IC50 values of 17 nM and 30 nM, respectively .

The mechanism by which this compound exerts its effects involves the binding to the active site of the MMPs, thus preventing substrate access and subsequent proteolytic activity. This inhibition can lead to a reduction in tumor invasion and metastasis, making it a potential therapeutic agent in oncology.

Biological Activity in Cancer Models

1. In Vivo Studies:

this compound has demonstrated significant efficacy in various preclinical models:

- Lewis Lung Carcinoma Model: In murine studies, the compound effectively inhibited lung colonization induced by Lewis lung carcinoma cells, suggesting its potential utility in preventing metastasis .

- Multiple Myeloma: Research indicates that bone-seeking MMP inhibitors (BMMPIs), which include derivatives of this compound, can decrease tumor burden and protect against osteolysis in multiple myeloma models. These inhibitors selectively target the bone microenvironment, thereby minimizing systemic toxicity while effectively inhibiting MMP-2 activity .

2. Cardioprotection Studies:

Recent studies have explored the use of MMP inhibitors for cardioprotection during ischemic events. Novel compounds based on imidazole and thiazole scaffolds have shown superior efficacy compared to traditional hydroxamic acid derivatives in inhibiting MMP-2, highlighting the ongoing development of more selective inhibitors .

Case Study 1: Efficacy in Cancer Treatment

A study involving multiple myeloma utilized BMMPIs derived from bisphosphonates to selectively inhibit MMP-2. The results showed that these inhibitors significantly reduced MMP-2 activity in the bone microenvironment while maintaining low systemic toxicity levels. This approach demonstrates the feasibility of targeted therapy for skeletal malignancies using MMP inhibitors .

Case Study 2: Ischemia-Reperfusion Injury

In a study focused on acute cardioprotection, researchers applied a screening cascade to identify effective MMP-2 inhibitors. The selected compounds were tested on neonatal cardiac myocytes under simulated ischemic conditions, revealing promising results that suggest potential therapeutic applications for heart injury prevention .

Summary of Findings

| Study | Model | Findings | |

|---|---|---|---|

| Lewis Lung Carcinoma | Murine | Inhibition of lung colonization | Potential anti-metastatic agent |

| Multiple Myeloma | Bone microenvironment | Reduced tumor burden; selective MMP-2 inhibition | Feasible targeted therapy |

| Ischemia-Reperfusion Injury | Neonatal cardiac myocytes | Effective cardioprotection | Promising therapeutic strategy |

属性

IUPAC Name |

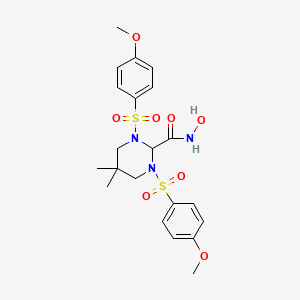

N-hydroxy-1,3-bis[(4-methoxyphenyl)sulfonyl]-5,5-dimethyl-1,3-diazinane-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O8S2/c1-21(2)13-23(33(27,28)17-9-5-15(31-3)6-10-17)20(19(25)22-26)24(14-21)34(29,30)18-11-7-16(32-4)8-12-18/h5-12,20,26H,13-14H2,1-4H3,(H,22,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCSWSPNUKWMZHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(C(N(C1)S(=O)(=O)C2=CC=C(C=C2)OC)C(=O)NO)S(=O)(=O)C3=CC=C(C=C3)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N3O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00174336 | |

| Record name | 2-Pyrimidinecarboxamide, hexahydro-N-hydroxy-1,3-bis((4-methoxyphenyl)sulfonyl)-5,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00174336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

513.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203915-59-7 | |

| Record name | 2-Pyrimidinecarboxamide, hexahydro-N-hydroxy-1,3-bis((4-methoxyphenyl)sulfonyl)-5,5-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0203915597 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Pyrimidinecarboxamide, hexahydro-N-hydroxy-1,3-bis((4-methoxyphenyl)sulfonyl)-5,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00174336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。